Bis(3,5-dimethylphenyl) ethanedioate
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Overview
Description
Bis(3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl) ethanedioate typically involves the reaction of 3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired ethanedioate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanedioate moiety to glycol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, glycols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3,5-dimethylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylphenyl) carbonate
- Bis(3,5-dimethylphenyl) sulfide
- Bis(3,5-dimethylphenyl) disulfide
Uniqueness
Bis(3,5-dimethylphenyl) ethanedioate is unique due to its ethanedioate moiety, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Biological Activity
Bis(3,5-dimethylphenyl) ethanedioate, a compound with the molecular formula C18H18O4, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
Structure and Composition
- Molecular Formula : C18H18O4
- Molecular Weight : 306.34 g/mol
- Structural Features : The compound features two 3,5-dimethylphenyl groups attached to an ethanedioate moiety, which contributes to its unique reactivity and interaction with biological systems.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolite levels and influence cellular functions.
- Cell Signaling Modulation : It can modulate various cell signaling pathways by interacting with kinases and transcription factors, impacting gene expression and cellular metabolism.
- Transport Mechanisms : The compound's uptake by cells occurs via passive diffusion or active transport, allowing it to exert effects in different cellular compartments.
- Reversible Binding : this compound can form reversible covalent bonds with biomolecules, affecting enzyme activity and metabolic pathways.
- Metabolic Stability : It is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity, thereby influencing overall metabolic homeostasis.
Case Studies
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cell proliferation. This inhibition resulted in decreased phosphorylation of key substrates, suggesting a potential application in cancer therapeutics .
- Impact on Gene Expression : Research indicated that the compound could alter gene expression profiles in cultured cells. By binding to transcription factors, it influenced the transcriptional activity of genes associated with metabolic regulation .
- Metabolic Pathway Interactions : Another investigation reported that this compound affected the levels of various metabolites in human liver cells, indicating its role in modulating metabolic pathways critical for energy homeostasis .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Inhibition | Inhibits specific kinases leading to altered signaling |
Gene Expression Modulation | Influences transcription factors affecting metabolism |
Metabolic Interaction | Alters metabolite levels in liver cells |
Properties
CAS No. |
61417-95-6 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)21-17(19)18(20)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
CHVOFYFVEIXRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C(=O)OC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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